tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate: is a chemical compound that features a tert-butyl group, a fluorosulfonyl group, and an azetidine ring
Preparation Methods
The synthesis of tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluorosulfonyl group. One common synthetic route involves the reaction of a suitable azetidine precursor with a fluorosulfonylating agent under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) to facilitate the reaction .
Chemical Reactions Analysis
tert-Butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form strong interactions with active sites, leading to inhibition or activation of the target molecule. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate include:
tert-Butyl 3-{4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}azetidine-1-carboxylate: This compound features an oxazole ring instead of the azetidine ring, which may result in different reactivity and applications.
tert-Butanesulfinamide: Known for its use in asymmetric synthesis, tert-butanesulfinamide shares the tert-butyl group but differs in its functional groups and applications.
Properties
CAS No. |
2169164-71-8 |
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Molecular Formula |
C9H16FNO4S |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl 2-(fluorosulfonylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-5-4-7(11)6-16(10,13)14/h7H,4-6H2,1-3H3 |
InChI Key |
GQNVUSVLPSWRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CS(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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